molecular formula C16H21BO3 B2446777 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one CAS No. 1609119-82-5

3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one

Cat. No.: B2446777
CAS No.: 1609119-82-5
M. Wt: 272.15
InChI Key: GDQNMLOVZSWLIZ-UHFFFAOYSA-N
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Description

3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one is a chemical compound with the molecular formula C16H21BO3 and a molecular weight of 272.15 g/mol . This compound is characterized by the presence of a cyclobutanone ring attached to a phenyl group, which is further substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group. It is commonly used in various chemical reactions and has significant applications in scientific research.

Mechanism of Action

Mode of Action

This allows them to modulate the function of these biomolecules, leading to changes in cellular processes .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Boronic acid derivatives have been used in the borylation of alkylbenzenes, hydroboration of alkynes and alkenes, and coupling with aryl iodides . These reactions suggest that the compound could potentially interfere with biochemical pathways involving these types of molecules.

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of this compound. For instance, the reactivity of boronic acids is known to be pH-dependent, with increased reactivity under slightly acidic conditions. Furthermore, the compound’s stability could be affected by temperature and storage conditions .

Preparation Methods

The synthesis of 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one typically involves the following steps:

Chemical Reactions Analysis

3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one undergoes several types of chemical reactions:

Common reagents and conditions for these reactions include palladium catalysts for borylation, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a cyclobutanone ring and a tetramethyl-1,3,2-dioxaborolan-2-yl group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BO3/c1-15(2)16(3,4)20-17(19-15)13-7-5-11(6-8-13)12-9-14(18)10-12/h5-8,12H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQNMLOVZSWLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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